
1-(4-Ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid
説明
1-(4-Ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid, or 1-ethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid (EQX) is an organic compound with a wide range of potential applications in the field of scientific research. Its unique structure and properties make it an attractive target for further investigations into its potential applications. EQX has already been studied for its potential use as a synthetic intermediate in the synthesis of other compounds, as a ligand for metal complexes, and as a substrate for enzyme-catalyzed reactions. In addition, EQX has been studied for its potential use in the development of new drugs and for its possible role in the regulation of gene expression.
科学的研究の応用
Antibacterial and Antifungal Properties
- Synthesis and Antimicrobial Evaluation : A study by Srinivasan et al. (2010) on fluoroquinolone derivatives, including compounds similar to the one , revealed promising antimicrobial activities against bacterial and fungal pathogens (Srinivasan et al., 2010).
Anticancer Activity
- Quinoxaline Derivatives as Anticancer Agents : Research conducted by Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, which showed potential as anticancer agents (Rehman et al., 2018).
- Breast Anticancer Activity : A study by Gaber et al. (2021) produced derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid, demonstrating significant anticancer activity against the MCF-7 breast cancer cell line (Gaber et al., 2021).
Antiviral Properties
- Novel Quinoxaline Derivatives as Antiviral Agents : Elzahabi's (2017) synthesis of novel quinoxaline compounds showed potent activity against human cytomegalovirus (HCMV), suggesting potential as antiviral agents (Elzahabi, 2017).
Photoluminescence Properties
- Photoluminescence in Coordination Polymers : A study by Yu et al. (2006) synthesized coordination polymers with strong blue fluorescence properties, which could have applications in materials science (Yu et al., 2006).
Synthesis and Structural Analysis
- Synthesis and X-Ray Analysis : The study by Wang et al. (2017) provided detailed X-ray powder diffraction data for a compound structurally related to the one , useful in understanding its crystal structure (Wang et al., 2017).
将来の方向性
: ChemicalBook: 1-(4-Ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid : PubMed: Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid : ScienceDirect: 4-Oxo-1,4-dihydro-quinoline-3-carboxamides as BACE-1 inhibitors : PubMed: Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives : Smolecule: Buy 1-(4-Ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid
特性
IUPAC Name |
1-(4-ethyl-3-oxoquinoxalin-2-yl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-2-19-13-8-4-3-7-12(13)17-14(15(19)20)18-9-5-6-11(10-18)16(21)22/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBNFEIVLIJQMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C(C1=O)N3CCCC(C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



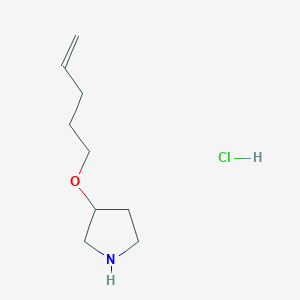
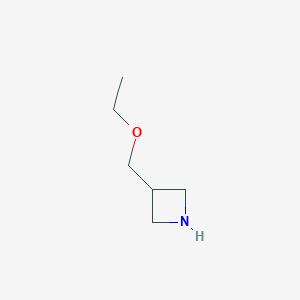


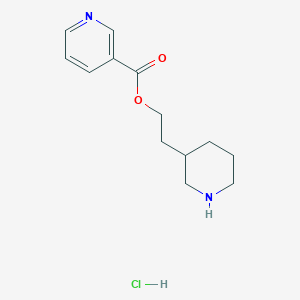
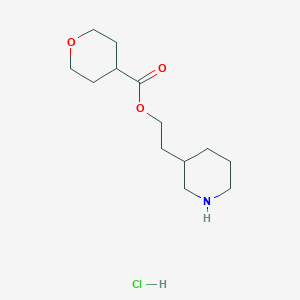
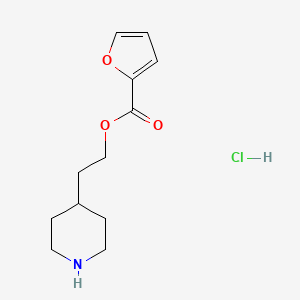
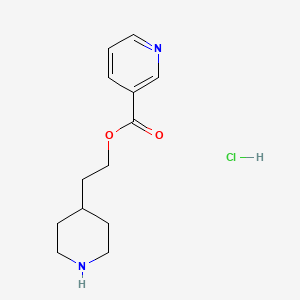

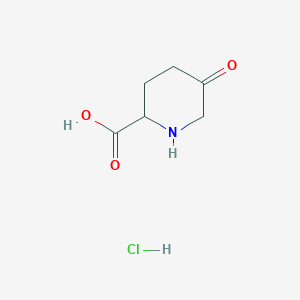



![N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-ethoxypropan-1-amine](/img/structure/B1392447.png)